molecular formula C16H24N2O4 B5858141 ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate

ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate

カタログ番号 B5858141
分子量: 308.37 g/mol
InChIキー: MJPBBQCXOBSUPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate, also known as EDP-106, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. EDP-106 belongs to the class of piperazinecarboxylates and is a derivative of the natural alkaloid piperazine.

作用機序

Ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate exerts its therapeutic effects by binding to and activating the 5-HT1A and α2-adrenergic receptors in the brain. Activation of these receptors leads to an increase in the levels of serotonin and norepinephrine, which are neurotransmitters that regulate mood and emotions. ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate also has an affinity for dopamine receptors, which may contribute to its potential as a treatment for Parkinson's disease.
Biochemical and Physiological Effects:
ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate has been shown to have a range of biochemical and physiological effects. In animal studies, ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate has also been shown to increase the activity of dopaminergic neurons and improve motor function in animal models of Parkinson's disease. Additionally, ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate has been shown to have anxiolytic effects in animal models of anxiety disorders.

実験室実験の利点と制限

Ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate has also been shown to have potent therapeutic effects in animal models of Parkinson's disease and anxiety disorders, making it a promising candidate for further investigation.
However, there are also limitations to using ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate in lab experiments. The compound has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate is not fully understood, and further research is needed to elucidate its effects on neurotransmitter systems in the brain.

将来の方向性

There are several potential future directions for research on ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate. One area of interest is further investigation of its potential as a treatment for Parkinson's disease. Clinical trials in humans are needed to determine the safety and efficacy of ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate as a treatment for this disorder.
Another area of research is the potential of ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate as a treatment for depression and anxiety disorders. Further studies are needed to investigate the anxiolytic and antidepressant effects of ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate in animal models and humans.
Additionally, there is potential for ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate to be used in combination with other drugs for the treatment of various neurological and psychiatric disorders. Further research is needed to determine the optimal dosage and administration of ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate in combination with other drugs.
Conclusion:
In conclusion, ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate is a novel compound with potential therapeutic applications in the treatment of Parkinson's disease, depression, and anxiety disorders. The compound has been shown to have potent effects on neurotransmitter systems in the brain, and further research is needed to determine its safety and efficacy in humans. ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate is a promising candidate for further investigation, and its potential as a treatment for neurological and psychiatric disorders warrants further research.

合成法

Ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate is synthesized using a multi-step process involving the reaction of piperazine with 2,3-dimethoxybenzaldehyde to form 4-(2,3-dimethoxybenzyl)piperazine. This intermediate is then reacted with ethyl chloroformate to yield ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate. The synthesis method has been optimized to ensure high yield and purity of the final product.

科学的研究の応用

Ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate has been investigated for its potential therapeutic applications in various scientific research studies. One area of interest is its potential as a treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate has been shown to increase the activity of dopaminergic neurons and improve motor function in animal models of Parkinson's disease.
Another area of research is the potential of ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate as a treatment for depression and anxiety disorders. ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions. ethyl 4-(2,3-dimethoxybenzyl)-1-piperazinecarboxylate has also been shown to have anxiolytic effects in animal models of anxiety disorders.

特性

IUPAC Name

ethyl 4-[(2,3-dimethoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-4-22-16(19)18-10-8-17(9-11-18)12-13-6-5-7-14(20-2)15(13)21-3/h5-7H,4,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPBBQCXOBSUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5422557

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。